molecular formula C15H17Cl2NO B1373004 [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride CAS No. 1029773-61-2

[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride

Cat. No.: B1373004
CAS No.: 1029773-61-2
M. Wt: 298.2 g/mol
InChI Key: BMTBQYDTCVRFER-UHFFFAOYSA-N
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Description

[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C15H17Cl2NO and a molecular weight of 298.20758 . This compound is known for its unique structure, which includes a benzyl group, a chlorophenoxy group, and an ethylamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-benzyl-4-chlorophenoxy)ethanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process often includes steps such as distillation, crystallization, and filtration to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to investigate the effects of chlorophenoxy derivatives on biological systems. It is often used in studies related to enzyme inhibition and receptor binding .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on various physiological processes and its potential use in drug development .

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride lies in its combination of a benzyl group, a chlorophenoxy group, and an ethylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(2-benzyl-4-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12;/h1-7,11H,8-10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBQYDTCVRFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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